molecular formula C9H8N2O2 B1317598 Ethyl 3-cyanopyridine-2-carboxylate CAS No. 97316-55-7

Ethyl 3-cyanopyridine-2-carboxylate

Cat. No.: B1317598
CAS No.: 97316-55-7
M. Wt: 176.17 g/mol
InChI Key: IJGOGRHKQNKOIV-UHFFFAOYSA-N
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Description

Ethyl 3-cyanopyridine-2-carboxylate is a pyridine derivative featuring an ethyl ester group at position 2 and a cyano substituent at position 3 of the pyridine ring. This compound is a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-withdrawing cyano group and ester functionality, which enhance reactivity in nucleophilic substitution and cyclization reactions . Its synthesis may follow pathways similar to those described for structurally related esters, such as refluxing precursors in ethanol with sodium carbonate .

Properties

IUPAC Name

ethyl 3-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGOGRHKQNKOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541863
Record name Ethyl 3-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97316-55-7
Record name Ethyl 3-cyano-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97316-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-cyanopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyanopyridine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl nicotinate with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol and requires reflux conditions to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyanopyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Ethyl 3-cyanopyridine-2-carboxylate 2-COOEt, 3-CN C₉H₈N₂O₂ (estimated) ~176.17 Not provided Base structure; ethyl ester enhances lipophilicity vs. methyl analogs .
Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate 2-OH, 3-COOEt, 5-CN, 6-CH₃ C₁₀H₁₀N₂O₃ 206.20 75894-42-7 Hydroxyl group increases polarity; potential for hydrogen bonding .
Ethyl 3-chloro-5-cyano-2-pyridinecarboxylate 2-COOEt, 3-Cl, 5-CN C₉H₇ClN₂O₂ 210.62 1221791-91-8 Chlorine substituent enhances electrophilicity; suitable for SNAr reactions .
Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate 2-COOEt, 3-CN, 6-CH₃, 4-CF₃ C₁₁H₉F₃N₂O₂ 258.20 1565827-82-8 CF₃ group improves metabolic stability and lipophilicity .
Ethyl 3-fluoropyridine-2-carboxylate 2-COOEt, 3-F C₈H₇FNO₂ 183.15 Not provided Fluorine's electronegativity alters electronic properties; potential bioactivity .
Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate 2-NH₂, 3-COOEt, 5-CN, 6-SH C₉H₉N₃O₂S 239.25 89517-93-1 Amino and sulfanyl groups enable chelation or redox activity .

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (CN, CF₃): Enhance electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., chlorine in and cyano in ). Hydroxyl and Amino Groups: Increase polarity and hydrogen-bonding capacity, impacting solubility and biological interactions (e.g., ).

Ester Group Variations: Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl analogs (e.g., mthis compound ), influencing pharmacokinetic properties.

Applications: Compounds with trifluoromethyl () or halogen substituents () are prioritized in drug discovery for improved stability and target binding. Thiol- and amino-functionalized derivatives () may serve as ligands in coordination chemistry or enzyme inhibitors.

Biological Activity

Ethyl 3-cyanopyridine-2-carboxylate is a pyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound (CAS Number: 97316-55-7) is characterized by the presence of a cyano group and an ethyl ester, which contribute to its reactivity and biological activity. The compound's structure can be represented as follows:

C8H8N2O2\text{C}_8\text{H}_8\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It has been shown to modulate signaling pathways involved in apoptosis and cell proliferation, making it a candidate for anticancer research.

Key Mechanisms:

  • Inhibition of Survivin : this compound has been investigated for its role in reducing survivin expression, a protein that inhibits apoptosis in cancer cells. This effect enhances the sensitivity of cancer cells to chemotherapeutic agents .
  • Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2). The cytotoxicity is often evaluated using assays such as the sulforhodamine B (SRB) assay .

Anticancer Activity

This compound has shown promising results in anticancer studies. The following table summarizes its effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Comparison DrugRelative Activity
This compoundPC-3255-FUTwice as effective
This compoundMDA-MB-231305-FUComparable
This compoundHepG2355-FUComparable

These findings indicate that this compound may serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Research indicates that it exhibits inhibitory activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values have shown significant potential against strains such as Candida albicans and Staphylococcus aureus.

Case Studies

  • Survivin Modulation : A study explored the effects of this compound on survivin levels in cancer cells. Results indicated a concentration-dependent decrease in survivin expression, leading to increased apoptosis rates .
  • Cytotoxicity Evaluation : A series of derivatives based on this compound were synthesized and tested against multiple cancer cell lines. The most active derivatives showed IC50 values significantly lower than those of standard chemotherapeutics like 5-FU, highlighting their potential as effective anticancer agents.

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